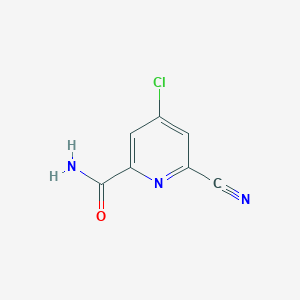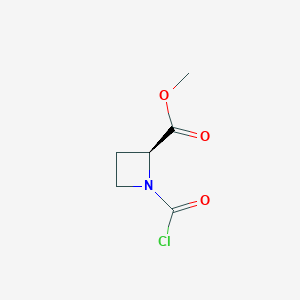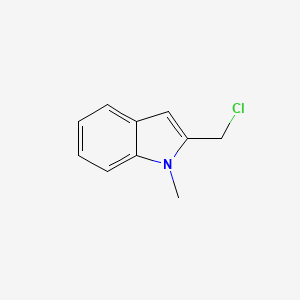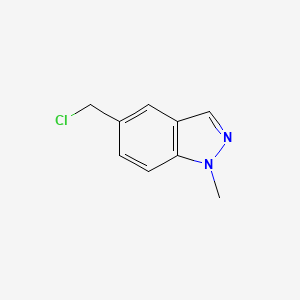![molecular formula C6H6ClN5 B11910320 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-methylpyrazole with formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group at the 6-position can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyrimidines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
科学的研究の応用
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy.
Biological Studies: Used in studies to understand its effects on cell proliferation and apoptosis, particularly in cancer cell lines.
Chemical Biology: Employed as a tool compound to study signaling pathways involving kinases.
Pharmaceutical Development: Explored for its potential as a lead compound in the development of new therapeutic agents.
作用機序
The mechanism of action of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory activity .
類似化合物との比較
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Lacks the chlorine and methyl substituents but shares the core structure.
3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the methyl group at the 6-position.
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the chlorine atom at the 3-position.
Uniqueness
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine and methyl substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a kinase inhibitor and its overall pharmacological profile.
特性
分子式 |
C6H6ClN5 |
|---|---|
分子量 |
183.60 g/mol |
IUPAC名 |
3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6ClN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12) |
InChIキー |
JCVCTPNQENODHS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NNC(=C2C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)







![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
